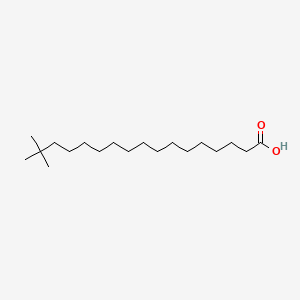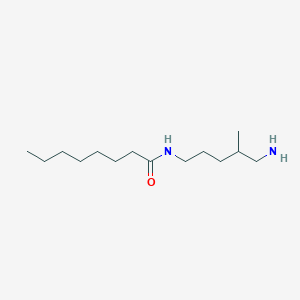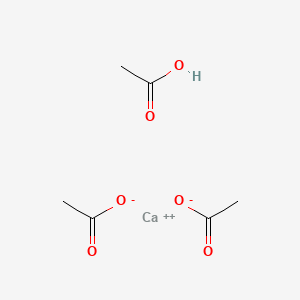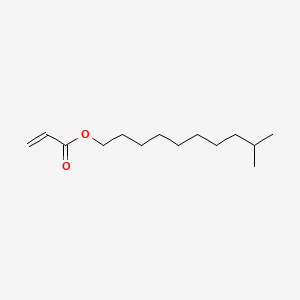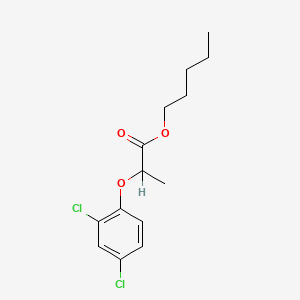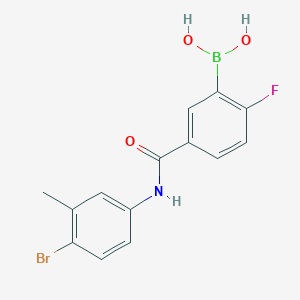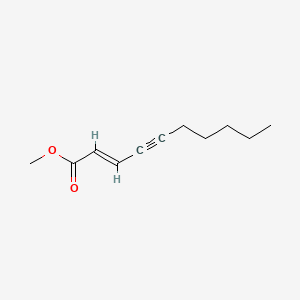
Methyl (E)-2-decen-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-decen-4-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a decen-4-ynoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach involves the reaction of an alkyne with a suitable esterifying agent under controlled conditions. For instance, the reaction of 2-decen-4-yne with methanol in the presence of a catalyst can yield this compound. The reaction typically requires a base such as sodium methoxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkoxy groups.
Aplicaciones Científicas De Investigación
Methyl (E)-2-decen-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, with interest in its ability to form bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which methyl (E)-2-decen-4-ynoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming cyclic compounds that may have biological activity. The pathways involved include ester hydrolysis and alkyne cycloaddition, which are catalyzed by specific enzymes or chemical reagents.
Comparación Con Compuestos Similares
Methyl (E)-2-decen-4-ynoate can be compared with other similar compounds, such as:
Methyl (E)-2-decen-4-ene: Lacks the alkyne group, making it less reactive in certain cycloaddition reactions.
Methyl (E)-2-decen-4-ynoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl (E)-2-octen-4-ynoate: Has a shorter carbon chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its combination of an ester and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
94133-53-6 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
methyl (E)-dec-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+ |
Clave InChI |
FNVRFNHQECKJHC-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCC#C/C=C/C(=O)OC |
SMILES canónico |
CCCCCC#CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
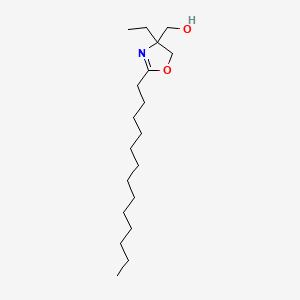
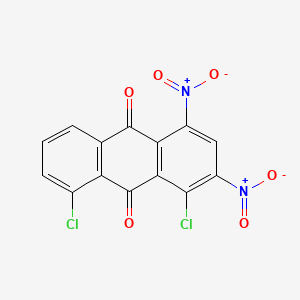
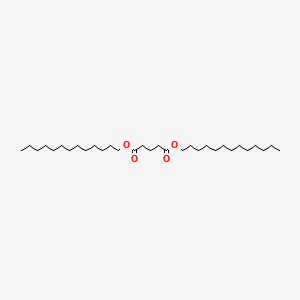
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
